molecular formula C13H17FN2O4S B7570053 5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid

5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid

Cat. No. B7570053
M. Wt: 316.35 g/mol
InChI Key: GQMGOEAWLGROQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid, also known as MP-10, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction.

Mechanism of Action

5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid acts as a negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. Specifically, 5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid binds to the transmembrane domain of mGluR5 and stabilizes the receptor in an inactive conformation, thereby preventing the activation of downstream signaling pathways, such as the phospholipase C and extracellular signal-regulated kinase pathways. This leads to a decrease in intracellular calcium release and neurotransmitter release, which ultimately results in the modulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid has been shown to have a range of biochemical and physiological effects in different experimental models. In vitro studies have demonstrated that 5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid can reduce the calcium influx and release of glutamate induced by mGluR5 activation, as well as the phosphorylation of downstream signaling molecules, such as Akt and ERK. In vivo studies have shown that 5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid can attenuate the locomotor and stereotypic effects of psychostimulants, such as cocaine and amphetamine, in rodents. 5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid has also been shown to have anxiolytic and antidepressant-like effects in various behavioral tests, such as the elevated plus maze and forced swim test.

Advantages and Limitations for Lab Experiments

5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid has several advantages as a research tool, including its high selectivity and potency for mGluR5, its ability to penetrate the blood-brain barrier, and its availability as a commercial product. However, there are also some limitations to its use in lab experiments. For example, 5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid can have off-target effects on other receptors or ion channels, such as the NMDA receptor and the hERG potassium channel, which may complicate the interpretation of the results. 5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid can also have species-specific effects, as the pharmacology of mGluR5 can differ between rodents and humans.

Future Directions

There are several future directions for the research on 5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid and mGluR5. One direction is to investigate the role of mGluR5 in the pathophysiology of different psychiatric and neurological disorders, such as autism spectrum disorder, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more selective and potent mGluR5 antagonists that can overcome the limitations of 5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid, such as its off-target effects and species-specificity. Finally, the use of 5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid as a therapeutic agent in humans should be explored further, as it has shown promising results in preclinical studies.

Synthesis Methods

The synthesis of 5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid involves several steps, starting from the reaction of 5-fluoro-2-nitrobenzoic acid with 4-methylsulfonylpiperazine in the presence of a reducing agent, such as iron powder or tin(II) chloride. The resulting intermediate is then treated with formaldehyde and a base, such as sodium hydroxide or potassium carbonate, to yield the final product. The overall yield of the synthesis is around 30-40%, and the purity can be improved by recrystallization or chromatography.

Scientific Research Applications

5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid has been widely used as a research tool to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate glutamatergic neurotransmission, synaptic plasticity, and neuronal excitability in different brain regions, such as the prefrontal cortex, hippocampus, and striatum. 5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid has also been used to study the molecular mechanisms underlying drug addiction, as mGluR5 signaling has been implicated in the rewarding and reinforcing effects of drugs of abuse, such as cocaine, methamphetamine, and alcohol.

properties

IUPAC Name

5-fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4S/c1-21(19,20)16-6-4-15(5-7-16)9-10-2-3-11(14)8-12(10)13(17)18/h2-3,8H,4-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMGOEAWLGROQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.